molecular formula C18H17NO B15065153 (3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one

(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one

Cat. No.: B15065153
M. Wt: 263.3 g/mol
InChI Key: ZDIZFIPGMNJLCS-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one is a complex organic compound with a unique structure that combines elements of indene and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the introduction of the pyrrolidine ring through cyclization reactions. The benzyl group is then added via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity while reducing production costs. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may serve as a lead compound for developing new pharmaceuticals.

Medicine

In medicinal chemistry, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-c]pyrrolidine: Shares the indene and pyrrolidine core but lacks the benzyl group.

    2-Benzylpyrrolidine: Contains the pyrrolidine and benzyl groups but lacks the indene structure.

    Tetrahydroindeno[1,2-c]pyrrol-8(2H)-one: Similar core structure but without the benzyl group.

Uniqueness

(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one is unique due to its combination of the indene, pyrrolidine, and benzyl groups. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

(3aR,8bR)-2-benzyl-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrol-4-one

InChI

InChI=1S/C18H17NO/c20-18-15-9-5-4-8-14(15)16-11-19(12-17(16)18)10-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2/t16-,17-/m0/s1

InChI Key

ZDIZFIPGMNJLCS-IRXDYDNUSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)C4=CC=CC=C24

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.